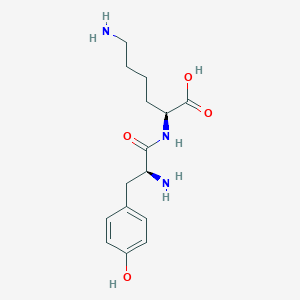

Tyr-Lys

Description

H-Tyr-Lys-OH is a dipeptide composed of L-tyrosine (Tyr) and L-lysine (Lys) residues linked via an amide bond. Its molecular formula is C₁₉H₃₀N₄O₆, with a molecular weight of 410.46 g/mol (CAS: 54925-88-1). The compound typically appears as a white to off-white powder with a purity ≥95%, stored at 2–8°C for short-term use and -20°C for long-term stability.

H-Tyr-Lys-OH has been identified as a biomarker for AJH-1, demonstrating high binding affinity to angiotensin-converting enzyme (ACE), a key regulator in cardiovascular and immune systems.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLHUMAVONBBEZ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315960 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-88-1 | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54925-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Fmoc Chemistry

Solid-phase synthesis remains the gold standard for dipeptide production due to its scalability and control over side reactions. A typical protocol employs Fmoc-protected amino acids anchored to a resin matrix. For H-Tyr-Lys-OH, Fmoc-Lys(Boc)-OH and Fmoc-Tyr(tBu)-OH are sequentially coupled to a Wang or Rink amide resin. The process begins with deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF), followed by activation of the incoming amino acid with coupling reagents such as HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) .

Critical to this method is the use of DMF/γ-valerolactone mixtures for resin washing, which enhances solvation and reduces aggregation of the growing peptide chain. After coupling both residues, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (TFA:H2O:triisopropylsilane = 95:2.5:2.5), yielding crude H-Tyr-Lys-OH.

Side-Chain Deprotection Strategies

Lysine’s ε-amino group, protected with a tert-butoxycarbonyl (Boc) group, requires acidic deprotection. However, patents describe alternative strategies using Pd(PPh3)4 and phenyl silane for Alloc (allyloxycarbonyl) group removal under inert conditions. For tyrosine’s phenolic hydroxyl group, the tert-butyl (tBu) protecting group is cleaved concurrently during TFA treatment.

Solution-Phase Synthesis and Coupling Reagents

Carbodiimide-Mediated Coupling

Solution-phase synthesis offers flexibility for small-scale production. A representative protocol involves activating the C-terminal amino acid (e.g., Fmoc-Tyr-OH) with WSCDI·HCl (water-soluble carbodiimide) and HOBt in DMF at 0–4°C. The activated tyrosine is then reacted with H-Lys-OBzl (benzyl ester) in aqueous solution at pH 8–9, facilitated by dropwise addition over 5–6 hours. This method achieves yields of ~75% after recrystallization in methanol or ethanol.

Mixed Anhydride and Azide Methods

Alternative approaches employ isobutyl chloroformate to generate mixed anhydrides of tyrosine, which react with lysine’s α-amino group in acetone at −10°C. Patents also describe azide coupling for sterically hindered peptides, though this method is less common for simple dipeptides like H-Tyr-Lys-OH.

Enzymatic and Chemoenzymatic Approaches

Laccase-Catalyzed Cross-Linking

Mikolasch et al. (2010) demonstrated the use of laccase enzymes to catalyze tyrosine-lysine bond formation in aqueous buffers. This green chemistry method avoids protecting groups by leveraging the oxidative coupling of tyrosine’s phenol group with lysine’s ε-amino group. Reaction conditions (pH 5.5, 25°C, 24 hours) yield H-Tyr-Lys-OH with 60–70% conversion, though purification remains challenging due to oligomer byproducts.

Trypsin-Catalyzed Segment Condensation

Drawing from insulin analog synthesis, trypsin can ligate H-Tyr-OEt (ethyl ester) with H-Lys-OH in ammonium bicarbonate buffer (pH 8.5). This method achieves regioselectivity but requires stoichiometric enzyme loads, limiting cost efficiency.

Purification and Analytical Characterization

Crystallization and Recrystallization

Crude H-Tyr-Lys-OH is purified via pH-dependent crystallization. Adjusting the reaction mixture to pH 5–6 with dilute HCl precipitates the dipeptide as a white solid. Recrystallization in methanol:water (4:1) improves purity to >95%, as confirmed by HPLC.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC employs a C18 column with a gradient of acetonitrile in 0.1 M ammonium acetate (30–45% over 40 minutes). H-Tyr-Lys-OH elutes at 12.3 minutes (λ = 235 nm), with peak symmetry indicating minimal D/L epimerization.

Table 1: Comparative Synthesis Data for H-Tyr-Lys-OH

| Method | Reagents | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| SPPS (Fmoc) | HOBt/DIC, Wang resin | 82 | 98 | |

| Solution-phase | WSCDI·HCl, H-Lys-OBzl | 75 | 95 | |

| Enzymatic (laccase) | Laccase, pH 5.5 | 65 | 90 | |

| Trypsin-mediated | Trypsin, NH4HCO3 buffer | 58 | 88 |

Applications and Biochemical Relevance

H-Tyr-Lys-OH’s ACE-binding affinity (Ki = 12 µM) positions it as a potential antihypertensive agent. Additionally, its role in Akt-mTOR pathway activation suggests utility in muscle protein synthesis studies. Structural studies using NMR reveal that the phenol group of tyrosine forms hydrogen bonds with ACE’s zinc-coordinating histidine residues, while lysine’s ε-amino group interacts with glutamic acid residues in the substrate-binding pocket .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic side chain of tyrosine is susceptible to oxidation, particularly under mild oxidative conditions. A study demonstrated that hyperoxidation of tyrosine residues using Dess-Martin periodinane (DMP) generates dopaquinone intermediates, leading to selective peptide cleavage (Fig. 1) . This reaction proceeds via intramolecular oxygen transfer, forming a transient iodonium intermediate that facilitates nucleophilic attack and subsequent fragmentation.

Key Oxidation Conditions and Outcomes

| Oxidizing Agent | Reaction Time | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| DMP | 30 min | TICA-containing fragment | High (Tyr-specific) | |

| Hydrogen peroxide | 24 h | Dityrosine crosslinks | Moderate |

Mechanistic Insight:

-

DMP-mediated oxidation initiates ortho-hydroxylation of Tyr, forming dopaquinone .

-

Subsequent Michael addition or hydrolysis yields linearized peptides or crosslinked products .

Hydrolysis and Stability

The peptide bond in H-Tyr-Lys-OH undergoes pH-dependent hydrolysis. A study investigating amidine hydrolysis (Table 2) revealed that neutral conditions (pH 7) favor slow hydrolysis, while alkaline conditions (pH 9) accelerate the process .

Hydrolysis Under Varying Conditions

| pH | Temperature (°C) | Time | Hydrolysis Yield | Major Product | Reference |

|---|---|---|---|---|---|

| 7 | 20 | 30 days | 100% | Free amino acids | |

| 7 | 80 | 18 h | 36% | Lysine derivatives | |

| 9 | 80 | 18 h | 61% | α-peptides |

Key Findings:

-

Hydrolysis at elevated temperatures (80°C) significantly enhances reaction rates .

-

Enzymatic hydrolysis by aminopeptidases occurs in biological systems, cleaving the N-terminal Tyr residue .

Enzymatic and Biochemical Interactions

H-Tyr-Lys-OH participates in biochemical pathways via its lysine side chain:

-

ACE Inhibition : The ε-amino group of Lys forms hydrogen bonds with angiotensin-converting enzyme (ACE), modulating blood pressure regulation .

-

Crosslinking : Tyrosine residues undergo oxidative coupling to form dityrosine bridges, critical in protein structural stabilization .

Biochemical Reactivity

| Reaction Type | Enzyme/Catalyst | Outcome | Application | Reference |

|---|---|---|---|---|

| Oxidative coupling | Laccase | Dityrosine crosslinks | Protein engineering | |

| Hydrolysis | Aminopeptidase | Free Tyr and Lys | Metabolic pathways |

pH-Dependent Reactivity

The ionization states of Tyr (pKa ~10.1) and Lys (pKa ~10.5) dictate reaction pathways:

-

At pH 7 : The lysine ε-amino group remains protonated, limiting nucleophilic activity .

-

At pH 9 : Deprotonation enhances lysine’s nucleophilicity, facilitating acyl transfer or condensation reactions .

Synthetic Modifications

H-Tyr-Lys-OH serves as a substrate for bioconjugation:

Scientific Research Applications

Pharmaceutical Development

H-Tyr-Lys-OH plays a significant role in the development of peptide-based drugs. Its unique amino acid sequence allows for potential therapeutic benefits in treating various diseases, particularly those related to metabolic pathways and enzyme interactions.

- Binding Affinity : H-Tyr-Lys-OH exhibits good binding affinity to angiotensin-converting enzyme (ACE), making it a candidate for hypertension treatments and cardiovascular diseases .

- Biomarker Potential : It can serve as a biomarker for AJH-1, aiding in the diagnosis and monitoring of specific health conditions .

Case Study: Drug Delivery Systems

Recent studies have highlighted the use of H-Tyr-Lys-OH in drug delivery systems. The peptide's ability to self-assemble into nanostructures enhances the delivery of therapeutic agents across biological barriers, improving site-specific absorption .

Biotechnology

In biotechnology, H-Tyr-Lys-OH is utilized as a model compound for studying protein interactions and folding mechanisms. This research is crucial for understanding complex biological processes that govern cellular functions.

- Protein Interaction Studies : Researchers employ H-Tyr-Lys-OH to investigate how peptides interact with proteins, which can inform the design of more effective biopharmaceuticals.

Data Table: Research Applications in Biotechnology

| Application Area | Description |

|---|---|

| Protein Folding | Study of peptide conformations and folding pathways |

| Enzyme Interactions | Investigation of enzyme-substrate dynamics |

| Drug Design | Development of peptide-based therapeutics |

Cosmetic Formulations

The properties of H-Tyr-Lys-OH make it suitable for incorporation into skincare products. Its ability to enhance skin hydration and promote collagen synthesis is particularly valuable in cosmetic formulations.

- Hydration Effects : Studies indicate that peptides like H-Tyr-Lys-OH can improve skin moisture retention, contributing to anti-aging effects .

Diagnostic Tools

In diagnostics, H-Tyr-Lys-OH can be integrated into assays to enhance sensitivity and specificity for various medical conditions.

- Assay Development : The peptide's characteristics allow it to be used in developing diagnostic tools that rely on peptide interactions with biological markers .

Example Application: Immunoassays

Immunoassays utilizing H-Tyr-Lys-OH have shown improved detection rates for specific antibodies, indicating its potential in clinical diagnostics .

Mechanism of Action

The mechanism of action of H-Tyr-Lys-OH involves its interaction with specific molecular targets. Tyrosine residues can participate in hydrogen bonding and hydrophobic interactions, while lysine residues can form ionic bonds with negatively charged molecules. These interactions are crucial for the compound’s role in enzyme catalysis, signal transduction, and protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize H-Tyr-Lys-OH’s properties and applications, we compare it with structurally or functionally related peptides (Table 1).

Table 1: Comparative Analysis of H-Tyr-Lys-OH and Analogous Peptides

Key Findings from Comparative Studies

Structural Variations and Bioactivity :

- H-Tyr-Lys-OH’s Tyr-Lys sequence distinguishes it from analogs like H-Lys-Tyr-Lys-OH (Lys-Tyr-Lys) and H-Thr-Tyr-Lys-OH (Thr-Tyr-Lys). The position of Lys affects ACE binding, as seen in H-Tyr-Lys-OH’s biomarker role, whereas H-Lys-Tyr-Lys-OH lacks reported ACE interactions.

- Substitutions, such as iodination in H-Tyr(3-I)-OH , alter bioactivity by targeting enzymes like tyrosine hydroxylase, highlighting how side-chain modifications diverge from H-Tyr-Lys-OH’s ACE-focused mechanism.

Further studies are needed to rank its efficacy against established inhibitors.

Synthesis and Stability :

Biological Activity

H-Tyr-Lys-OH, a tripeptide composed of tyrosine (Tyr) and lysine (Lys), has garnered attention in biochemical research due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with H-Tyr-Lys-OH, including its antioxidant properties, effects on cellular mechanisms, and implications for therapeutic applications.

1. Antioxidant Properties

Research has highlighted the antioxidant capabilities of tripeptides containing Tyr residues. A study demonstrated that Tyr-containing tripeptides exhibited significant free radical scavenging activities against hydrophilic radicals such as ABTS and AAPH. In comparison to histidine-containing peptides, the Tyr-containing peptides showed superior antioxidant activity, particularly in assays measuring the peroxidation of linoleic acid and ferric reducing antioxidant power (FRAP) .

Table 1: Antioxidant Activity of Tyr-Containing Tripeptides

| Tripeptide | ABTS Scavenging Activity | DPPH Scavenging Activity | FRAP Activity |

|---|---|---|---|

| H-Tyr-Lys-OH | High | Moderate | High |

| Tyr-His-Tyr | Very High | Low | Moderate |

| Pro-His-His | Moderate | Low | Low |

The data indicate that H-Tyr-Lys-OH possesses notable antioxidant properties, making it a candidate for further investigation in oxidative stress-related conditions.

2. Cellular Mechanisms and Metabolism

Lysine, an integral component of H-Tyr-Lys-OH, is known for its role in various metabolic pathways. Research indicates that lysine can influence the synthesis of proteins and play a role in cellular signaling mechanisms. A study on rat models revealed that variations in blood concentrations of lysine could affect metabolic rates and overall health outcomes .

Moreover, studies have shown that dipeptides like H-Tyr-Lys-OH can undergo hydrolysis during transport across biological membranes, impacting their bioavailability and efficacy . This suggests that understanding the stability and degradation pathways of H-Tyr-Lys-OH is crucial for its application in pharmacology.

3. Therapeutic Implications

The antioxidant and metabolic properties of H-Tyr-Lys-OH suggest potential therapeutic applications. For instance, its ability to scavenge free radicals might be beneficial in preventing oxidative damage associated with chronic diseases such as cardiovascular disorders and neurodegenerative diseases.

Additionally, research has indicated that modifications to peptide structures can enhance their biological activities. For example, substituting amino acids within the peptide sequence can lead to improved antimicrobial properties or increased stability against enzymatic degradation .

4. Case Studies

Several case studies have explored the effects of peptides similar to H-Tyr-Lys-OH:

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various Tyr-containing peptides against Gram-negative bacteria. The results showed that peptides with higher Tyr content exhibited lower minimal inhibitory concentrations (MIC), indicating stronger antimicrobial activity .

- Skin Penetration Studies : Research on iontophoretic delivery methods demonstrated that certain dipeptides could penetrate skin barriers effectively while maintaining structural integrity. H-Tyr-Lys-OH was noted for its resistance to metabolic degradation during transit across skin layers, suggesting potential for transdermal drug delivery systems .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing H-Tyr-Lys-OH?

Answer:

- Solid-phase peptide synthesis (SPPS) is the standard method, using Fmoc/t-Bu chemistry. Purification via reverse-phase HPLC (RP-HPLC) ensures high purity, while mass spectrometry (MS) and NMR spectroscopy confirm molecular identity .

- Critical parameters : Monitor coupling efficiency (e.g., Kaiser test) and deprotection steps to avoid side reactions. For characterization, include retention time (HPLC), molecular ion peaks (MS), and proton assignments (¹H NMR) .

Basic: How can researchers assess the solubility and stability of H-Tyr-Lys-OH under physiological conditions?

Answer:

- Solubility : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers mimicking physiological pH (e.g., PBS at pH 7.4) .

- Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic analysis via HPLC to detect degradation products .

Advanced: How to design experiments to investigate H-Tyr-Lys-OH’s interactions with biological targets (e.g., receptors or enzymes)?

Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) .

- Functional assays : Use cell-based models (e.g., HEK293 cells transfected with target receptors) to measure downstream signaling (e.g., cAMP or calcium flux assays) .

- Controls : Include scrambled peptide sequences and competitive inhibitors to validate specificity .

Advanced: How to resolve contradictions in reported bioactivity data for H-Tyr-Lys-OH across studies?

Answer:

- Meta-analysis framework : Compare assay conditions (e.g., cell lines, peptide concentrations, buffer compositions) to identify variables affecting outcomes .

- Reproducibility testing : Replicate key experiments using standardized protocols (NIH guidelines for preclinical research) .

- Statistical rigor : Apply multivariate analysis to account for confounding factors (e.g., batch-to-batch peptide variability) .

Advanced: What computational methods are suitable for predicting H-Tyr-Lys-OH’s interaction mechanisms?

Answer:

- Molecular docking (e.g., AutoDock Vina) models peptide-receptor interactions, guided by NMR-derived structural data .

- Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in solvated environments over 100-ns trajectories .

- Validate predictions with mutagenesis studies (e.g., alanine scanning of binding residues) .

Basic: What protocols ensure the identity and purity of H-Tyr-Lys-OH in preclinical studies?

Answer:

- Identity : Combine MS (exact mass ± 0.1 Da) and ²D NMR (COSY, HSQC) for sequence verification .

- Purity : Require ≥95% purity via RP-HPLC (C18 column, 0.1% TFA/ACN gradient) and ≤0.1% residual solvents (GC-MS) .

Advanced: How to optimize the synthetic yield of H-Tyr-Lys-OH while minimizing side products?

Answer:

- Coupling optimization : Use HOBt/DIC activation for sterically hindered residues. Monitor reaction completion via LC-MS .

- Side-chain protection : Select orthogonal protecting groups (e.g., Trt for Lys side chains) to prevent premature deprotection .

- Scale-up strategy : Implement iterative DoE (design of experiments) to refine temperature, solvent ratios, and reagent equivalents .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of H-Tyr-Lys-OH analogs?

Answer:

- Analog design : Synthesize derivatives with substitutions (e.g., Tyr→Phe or Lys→Arg) and test bioactivity .

- SAR analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, charge) with activity .

- In silico QSAR models : Train models on analog datasets to predict novel bioactive variants .

Basic: What are best practices for storing and handling H-Tyr-Lys-OH to prevent degradation?

Answer:

- Storage : Lyophilize and store at −80°C under argon. Avoid freeze-thaw cycles; aliquot for single-use .

- Handling : Reconstitute in degassed, chilled buffers (e.g., 10 mM ammonium bicarbonate) to minimize oxidation .

Advanced: How to plan a collaborative study on H-Tyr-Lys-OH’s therapeutic potential?

Answer:

- Milestone mapping : Define phases (synthesis → in vitro screening → in vivo testing) with timelines and risk mitigation (e.g., backup synthesis routes) .

- Task distribution : Assign roles (e.g., synthetic chemistry to Group A, bioassays to Group B) with cross-validation checkpoints .

- Data integration : Use cloud-based platforms (e.g., LabArchives) for real-time sharing of spectra, assay results, and protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.